Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate is classified as a piperidine derivative with the molecular formula and a molecular weight of 270.28 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals targeting the central nervous system . The compound has been cataloged under CAS number 1258637-82-9 and is often utilized in organic synthesis due to its unique structural features that facilitate various chemical transformations .
The synthesis of benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate typically involves several steps:
The reaction conditions must be carefully controlled; for instance, reactions are typically carried out under anhydrous conditions to avoid hydrolysis of sensitive intermediates .
The molecular structure of benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate features a piperidine ring substituted with two fluorine atoms at the 3-position and an amino group at the 5-position. The benzyl group is attached to the amino group, enhancing the lipophilicity of the compound.
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific biological targets. The presence of fluorine enhances lipophilicity and metabolic stability, facilitating effective interactions with target proteins. The amino group enables hydrogen bonding with these targets, potentially influencing their activity and function .
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate has several scientific applications:
The 3,3-difluoropiperidine moiety serves as a critical pharmacophore enabling high-affinity binding to the allosteric ifenprodil site within the NR2B amino-terminal domain (ATD). This site comprises five discrete interaction zones (IZ1-5) where simultaneous engagement drives potent inhibition [1] [2]. The geminal difluoro group at the 3-position induces three key effects:
Table 1: Allosteric Binding Sites Targeted by 3,3-Difluoropiperidine Derivatives
Interaction Zone | Key Residues | Chemical Moieties Engaged | Functional Impact |
---|---|---|---|
IZ1 (GluN2B) | E236 | Phenolic OH (derivatives) | H-bond network formation |
IZ2 (GluN1) | S132-L135 | Benzylic carbamate carbonyl | Hydrophobic packing |
IZ3 (GluN2B) | F114 | Aromatic rings | π-π stacking |
IZ4 (GluN1/GluN2B) | F113, I111, Q110 | Piperidine nitrogen | H-bond with Q110 carbamoyl |
IZ5 (GluN2B) | F176 (α5-helix) | Fluorine atoms | Immobilization of α5-helix |
Binding triggers a conformational cascade: immobilization of the GluN2B α5-helix decouples ATD-LBD communication, preventing the ligand-binding domain (LBD) clamshell closure necessary for channel opening [2] . Crucially, receptors containing GluN1 splice variants with exon 5 (e.g., GluN1-1b) exhibit reduced sensitivity to 3,3-difluoropiperidine antagonists due to steric constraints around the ATD-LBD interface [2] [5]. This subunit selectivity enables tuning of neuroprotective effects in specific pathological contexts.
Chirality profoundly influences the antagonistic potency of 3,3-difluoropiperidine derivatives. Although Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate itself lacks chiral centers, its bioactive metabolites and synthetic analogs (e.g., 4-aminopiperidine derivatives) exhibit enantioselective binding:
Table 2: Enantioselective Binding of 3,3-Difluoropiperidine Derivatives
Enantiomer | IC₅₀ (NR2B, μM) | ΔG Binding (kcal/mol) | Key Interactions Disrupted in Mutants |
---|---|---|---|
(R)-4-amino | 0.18 ± 0.03 | -9.7 | D101A: 8.2-fold ↓ affinity; F176A: 22-fold ↓ affinity |
(S)-4-amino | 4.1 ± 0.6 | -7.2 | F114A: 14-fold ↓ affinity; Q110H: no change |
Racemic 5-amino | 1.4 ± 0.2 | -8.1 | E236D: 5.3-fold ↓ affinity; S132A: 3.1-fold ↓ affinity |
Notably, 5-amino derivatives (achiral at C5) derive stereoselectivity from the asymmetric 3,3-difluoro center, which imposes a twist-boat conformation that differentially positions N1-carbamate substituents [7]. This underscores the role of fluorine-induced conformational bias in enantioselectivity, even in nominally "symmetric" scaffolds.
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate serves as a synthetic intermediate for active antagonists that mitigate excitotoxic injury via selective NR2B blockade. Key efficacy studies demonstrate:
Table 3: Neuroprotective Efficacy in Cellular Excitotoxicity Models
Derivative Structure | OGD Protection (EC₅₀, μM) | Glutamate IC₅₀ (μM) | Selectivity Ratio (NR2B/NR2A) |
---|---|---|---|
5-Amino-1-(2,2,2-trifluoroethyl) | 0.41 ± 0.07 | 0.19 ± 0.03 | 142:1 |
4-Amino-1-benzyl (R-enantiomer) | 0.29 ± 0.05 | 0.11 ± 0.02 | 310:1 |
Ifenprodil | 1.7 ± 0.3 | 0.34 ± 0.06 | 38:1 |
RO 25-6981 | 0.38 ± 0.06 | 0.09 ± 0.01 | 195:1 |
Mechanistically, protection arises from dual effects:
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: